5-fluorofuran-2-carbonitrile
Description
Properties
CAS No. |
1824665-87-3 |
|---|---|
Molecular Formula |
C5H2FNO |
Molecular Weight |
111.1 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 5 Fluorofuran 2 Carbonitrile
Reactivity of the Nitrile Functional Group
The carbon-nitrogen triple bond of the nitrile group in 5-fluorofuran-2-carbonitrile is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the transformation of the nitrile into other important functional groups, such as carboxylic acids and amines.
Hydrolysis to Carboxylic Acid Derivatives
The hydrolysis of nitriles is a fundamental reaction that typically proceeds under acidic or basic conditions to yield carboxylic acids. savemyexams.comlibretexts.org For this compound, this transformation would lead to the formation of 5-fluorofuran-2-carboxylic acid, a valuable building block in medicinal chemistry. doi.org
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide (5-fluorofuran-2-carboxamide). researchgate.net Further hydrolysis of the amide, also under acidic catalysis, yields the final carboxylic acid and an ammonium (B1175870) salt. savemyexams.com
Acid-Catalyzed Hydrolysis Mechanism:
Protonation: The nitrile nitrogen is protonated by an acid catalyst (e.g., H₃O⁺).
Nucleophilic Attack: A water molecule attacks the electrophilic nitrile carbon.
Deprotonation: A proton is transferred to a water molecule, forming a tautomer of an amide known as an imidic acid.
Tautomerization: The imidic acid rearranges to the more stable amide intermediate.
Further Hydrolysis: The amide is subsequently hydrolyzed to the carboxylic acid.
Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon, forming an intermediate that, after protonation by water, also yields the amide. researchgate.net Continuous heating under basic conditions will hydrolyze the amide to a carboxylate salt. To obtain the free carboxylic acid, a final acidification step is necessary. libretexts.org
While direct experimental data for the hydrolysis of this compound is scarce, studies on similar molecules like 2-cyanofuran have shown that under certain catalytic conditions, the reaction can be stopped at the amide stage. google.comnih.gov This highlights the importance of reaction conditions in determining the final product.
Table 1: General Conditions for Nitrile Hydrolysis
| Condition | Reagents | Intermediate Product | Final Product |
|---|---|---|---|
| Acidic | Dilute HCl or H₂SO₄, Heat | 5-Fluorofuran-2-carboxamide | 5-Fluorofuran-2-carboxylic Acid |
Reduction to Amine Derivatives
The reduction of the nitrile group offers a direct route to primary amines. The standard methods for this transformation involve strong hydride-donating reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. rsc.org The expected product from the reduction of this compound is (5-fluorofuran-2-yl)methanamine.
Lithium aluminum hydride is a potent reducing agent capable of reducing nitriles to primary amines. semanticscholar.org The reaction typically occurs in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to protonate the resulting amino-aluminate complex and liberate the free amine.
Catalytic hydrogenation is another common method, employing hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or Raney nickel. rsc.org However, for heterocyclic nitriles, the reaction outcome can be sensitive to the substrate and conditions. For instance, the reduction of electron-rich heterocycles like 2-cyanofuran under certain catalytic conditions (e.g., NaBH₄ with a ruthenium catalyst) has been observed to yield the corresponding amide via hydration rather than the amine. google.comnih.gov Furthermore, aggressive hydrogenation conditions could potentially lead to the reduction of the furan (B31954) ring itself or hydrogenolysis of the C-F bond. Therefore, careful selection of the catalyst and reaction parameters is crucial for the selective reduction of the nitrile group in this compound.
Table 2: Common Reagents for Nitrile Reduction
| Reagent | Solvent | Product | Potential Side Reactions |
|---|---|---|---|
| LiAlH₄ | Diethyl ether or THF | (5-Fluorofuran-2-yl)methanamine | Reduction of furan ring |
| H₂/Raney Ni | Ethanol/Ammonia (B1221849) | (5-Fluorofuran-2-yl)methanamine | Furan ring reduction, C-F hydrogenolysis |
Nucleophilic Addition Reactions
The electrophilic carbon of the nitrile group can undergo addition reactions with various carbon nucleophiles, such as Grignard reagents (R-MgX). libretexts.orglibretexts.org This reaction provides a valuable method for carbon-carbon bond formation, typically leading to ketones after a hydrolytic workup. youtube.com
The reaction of this compound with a Grignard reagent, for example, methylmagnesium bromide (CH₃MgBr), would proceed via the nucleophilic addition of the methyl group to the nitrile carbon. This forms an intermediate imine anion, which is stabilized as a magnesium salt. This intermediate is generally stable and does not undergo a second addition. Subsequent acidic hydrolysis of the imine intermediate yields a ketone, in this case, 1-(5-fluorofuran-2-yl)ethan-1-one. dalalinstitute.com
The general mechanism involves:
Nucleophilic Addition: The Grignard reagent adds to the nitrile carbon, breaking the carbon-nitrogen pi bonds and forming an N-magnesium salt of an imine.
Hydrolysis: Aqueous acid is added to hydrolyze the imine, which involves protonation of the nitrogen, attack by water, and subsequent elimination of ammonia to give the ketone.
It is important to consider that Grignard reagents are also strong bases and can react with other acidic protons in the molecule or trace amounts of water in the solvent. libretexts.org Additionally, the furan ring itself can sometimes react with powerful organometallic reagents, although the presence of two electron-withdrawing groups in this compound would likely disfavor such a reaction.
Reactivity of the Fluorine Substituent on the Furan Ring
The fluorine atom at the C5 position is not merely a passive substituent. Its high electronegativity significantly modulates the electronic properties of the furan ring, influencing both its stability and its susceptibility to substitution reactions.
Nucleophilic Aromatic Substitution (SNAr) on the Furan Ring
Nucleophilic aromatic substitution (SₙAr) is a key reaction for haloarenes, especially when the ring is activated by electron-withdrawing groups positioned ortho or para to the halogen. pressbooks.pub In this compound, the nitrile group (-CN) at the C2 position acts as a powerful electron-withdrawing group, activating the C5 position (para-like relationship across the furan oxygen) for nucleophilic attack. The fluorine atom, despite having a very strong bond with carbon, is an excellent leaving group in SₙAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by the electronegativity of the fluorine. strath.ac.uk
This activated system allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, providing a pathway to a range of 5-substituted furan-2-carbonitriles.
Reaction with Alkoxides: Treatment of this compound with an alkoxide, such as sodium methoxide (B1231860) (NaOCH₃), is expected to yield 5-methoxyfuran-2-carbonitrile. The reaction proceeds via an addition-elimination mechanism, where the methoxide ion attacks the C5 carbon, forming a negatively charged intermediate (a Meisenheimer-like complex). The aromaticity is then restored by the elimination of the fluoride ion.
Reaction with Amines: Similarly, amines can act as nucleophiles to displace the fluorine atom, leading to the formation of 5-aminofuran-2-carbonitrile (B13877468) derivatives. semanticscholar.org These reactions are often carried out at elevated temperatures and may be facilitated by a base to deprotonate the amine or the intermediate complex. d-nb.info
Table 3: Predicted Products from SₙAr Reactions of this compound
| Nucleophile (Nu⁻) | Reagent Example | Predicted Product |
|---|---|---|
| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 5-Methoxyfuran-2-carbonitrile |
| Amine (R₂NH) | Piperidine | 5-(Piperidin-1-yl)furan-2-carbonitrile |
Influence of Fluorine on Furan Ring Stability and Reactivity under Acidic Conditions
Furan and many of its simple derivatives are notoriously unstable under acidic conditions, readily undergoing polymerization or ring-opening reactions. This instability significantly limits their synthetic utility. However, the introduction of strong electron-withdrawing substituents, such as a fluorine atom, at the α-positions (C2 or C5) markedly improves the stability of the furan ring in acidic media.
Electrophilic Aromatic Substitution on the Furan Core
The furan ring is inherently an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the presence of electron-withdrawing substituents, such as the cyano (-CN) and fluoro (-F) groups in this compound, deactivates the ring towards electrophilic aromatic substitution (EAS). The deactivating effect is a consequence of the inductive and resonance effects of these substituents, which reduce the electron density of the furan ring, making it less nucleophilic.
The directing effect of the substituents is also a critical factor in determining the outcome of EAS reactions. The oxygen atom of the furan ring directs incoming electrophiles to the α-positions (C2 and C5). In this compound, both α-positions are already substituted. The remaining open positions are C3 and C4. The fluorine atom, being a halogen, is an ortho, para-directing deactivator in benzene (B151609) systems, which would translate to directing an incoming electrophile to the C4 position in the furan ring. The nitrile group is a meta-directing deactivator in benzene, which would also favor substitution at the C4 position (meta to C2). Therefore, electrophilic attack, if it occurs, is expected to proceed at the C4 position.
Detailed research findings on specific electrophilic aromatic substitution reactions of this compound are not extensively documented in publicly available literature. However, based on the known reactivity of substituted furans, we can predict the likely outcomes for key EAS reactions.
Nitration: Nitration of furan itself is a vigorous reaction that can lead to polymerization or ring-opening. For deactivated furans, nitrating agents like nitric acid in acetic anhydride (B1165640) or nitronium tetrafluoroborate (B81430) are typically employed. For this compound, the reaction would likely require harsh conditions, and the expected product would be 5-fluoro-4-nitrofuran-2-carbonitrile.
Halogenation: Halogenation of furan is also a rapid reaction. For substituted furans, milder halogenating agents are used. The deactivating nature of the substituents in this compound would necessitate the use of a suitable halogenating agent, potentially with a Lewis acid catalyst, to achieve substitution at the C4 position.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with strongly deactivated aromatic rings. The furan ring in this compound is significantly deactivated, making it a poor substrate for classical Friedel-Crafts reactions. iitk.ac.inwikipedia.org The Lewis acid catalysts required for these reactions can also coordinate with the furan oxygen and the nitrile nitrogen, further deactivating the ring and potentially leading to complex mixtures or no reaction.
| Electrophilic Aromatic Substitution | Predicted Outcome for this compound | General Reaction Conditions |
| Nitration | 5-Fluoro-4-nitrofuran-2-carbonitrile | HNO₃/H₂SO₄ or NO₂BF₄ |
| Bromination | 5-Fluoro-4-bromofuran-2-carbonitrile | Br₂ in a polar solvent, possibly with a catalyst |
| Chlorination | 5-Fluoro-4-chlorofuran-2-carbonitrile | Cl₂ or NCS in a suitable solvent |
| Friedel-Crafts Acylation | Likely unreactive | Acyl halide/Lewis acid (e.g., AlCl₃) |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com The presence of a carbon-halogen bond in a molecule provides a handle for such transformations. In this compound, the C-F bond at the 5-position can potentially participate in cross-coupling reactions, although C-F bond activation is generally more challenging than that of other carbon-halogen bonds (C-Cl, C-Br, C-I). pressbooks.pub
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base, is one of the most widely used cross-coupling methods. wikipedia.orglibretexts.orgorganic-chemistry.org While the coupling of aryl fluorides is more challenging due to the high bond dissociation energy of the C-F bond, specialized catalyst systems have been developed to facilitate these reactions. For this compound, a Suzuki-Miyaura coupling with an arylboronic acid could potentially yield a 5-arylfuran-2-carbonitrile derivative. The success of such a reaction would be highly dependent on the choice of the palladium catalyst, ligand, and reaction conditions.
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.org This reaction is known for its tolerance to a wide range of functional groups. The coupling of this compound with an organostannane could be a viable route to introduce various substituents at the 5-position.
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex. nih.govsci-hub.se Organozinc reagents are highly reactive, and this method is often effective for challenging cross-coupling reactions. The coupling of an organozinc reagent with this compound would be another potential strategy for C-C bond formation at the C5 position.
While specific examples for this compound are not abundant, the reactivity of other 5-halofurans in cross-coupling reactions provides a strong precedent for its potential utility in this area.
| Cross-Coupling Reaction | Potential Coupling Partners for this compound | Typical Catalyst System | Potential Product |
| Suzuki-Miyaura | Arylboronic acids | Pd(OAc)₂, SPhos, K₃PO₄ | 5-Aryl-furan-2-carbonitrile |
| Stille | Aryltributylstannanes | Pd(PPh₃)₄, CuI | 5-Aryl-furan-2-carbonitrile |
| Negishi | Arylzinc chlorides | PdCl₂(dppf), THF | 5-Aryl-furan-2-carbonitrile |
Reaction Profiles of Related Furan Carbonitrile Analogues
The reactivity of this compound can be better understood by comparing it with its halogenated analogues, such as 5-chlorofuran-2-carbonitrile (B3354021) and 5-bromofuran-2-carbonitrile (B1269979). The nature of the halogen atom significantly influences the reactivity in both electrophilic substitution and cross-coupling reactions.
In electrophilic aromatic substitution , the deactivating effect of the halogens increases in the order F < Cl < Br, due to the increasing inductive electron-withdrawing effect down the group. However, all halogens are ortho, para-directing. Therefore, all three analogues would be expected to undergo electrophilic attack at the C4 position, but the reactivity would decrease from the fluoro to the bromo derivative.
In transition metal-catalyzed cross-coupling reactions , the reactivity trend is reversed. The bond dissociation energy of the carbon-halogen bond decreases from C-F to C-Br (C-F > C-Cl > C-Br > C-I). Consequently, 5-bromofuran-2-carbonitrile would be the most reactive substrate in typical palladium-catalyzed cross-coupling reactions, followed by the chloro and then the fluoro analogue. pressbooks.pub Standard palladium catalysts are often effective for the coupling of bromo and even chloro derivatives, while the coupling of fluoro derivatives generally requires more specialized and highly active catalyst systems.
| Compound | Reactivity in Electrophilic Aromatic Substitution | Reactivity in Transition Metal-Catalyzed Cross-Coupling |
| This compound | Least deactivated among the halo-analogues | Least reactive (requires specialized catalysts) |
| 5-Chlorofuran-2-carbonitrile | Moderately deactivated | More reactive than the fluoro analogue |
| 5-Bromofuran-2-carbonitrile | Most deactivated among the halo-analogues | Most reactive (couples under standard conditions) |
This comparative reactivity highlights the unique position of this compound. While its C-F bond is less reactive in standard cross-coupling protocols, this can be an advantage for achieving selective reactions at other positions of the molecule if other reactive sites are present. Furthermore, the development of new catalytic methods for C-F bond activation continues to expand the synthetic utility of fluoroaromatic compounds, including this compound.
This compound: A Scaffold for Diverse Heterocyclic Synthesis
The strategic derivatization of this compound serves as a foundational approach for the synthesis of a wide array of complex heterocyclic structures. The presence of the nitrile group and the fluorinated furan ring offers multiple reaction sites for chemical modification. These transformations enable the development of novel analogues, including carboxylic acids, amines, and intricate fused-ring systems, which are of significant interest in medicinal and materials chemistry. This article explores several key derivatization strategies that utilize this compound as a versatile starting material.
Derivatization Strategies and Analogue Synthesis
Applications in Organic Synthesis as a Building Block
This compound is a valuable precursor in organic synthesis due to the reactivity of its furan ring and the versatile chemistry of the nitrile group. The electron-withdrawing nature of the fluorine and nitrile substituents influences the reactivity of the furan ring, making it amenable to a variety of transformations.
The furan nucleus within this compound can serve as a diene in Diels-Alder reactions, providing a pathway to complex, three-dimensional structures. While specific examples involving this compound are not extensively documented, the general reactivity of furans in [4+2] cycloadditions is well-established. The presence of a fluorine atom can enhance the reactivity of the furan ring in such cycloadditions. The resulting oxabicyclic products can be further manipulated to generate a variety of carbocyclic and heterocyclic frameworks.
Furthermore, the nitrile group can participate in cyclization reactions to form fused heterocyclic systems. For instance, reaction with binucleophiles can lead to the formation of pyrimidine, thiazole, or other heterocyclic rings fused to the furan core. The inherent reactivity of the furan ring also allows for electrophilic substitution reactions, although the electron-withdrawing substituents at positions 2 and 5 direct incoming electrophiles to the 3 and 4 positions. This regioselectivity can be exploited to introduce additional functional groups, paving the way for the synthesis of polysubstituted furans that are precursors to more elaborate heterocyclic systems.
The nitrile functionality of this compound is a versatile handle for a wide array of chemical transformations, allowing for its conversion into other key functional groups. This versatility makes it a valuable precursor for a diverse range of advanced organic molecules.
Key Transformations of the Nitrile Group:
| Functional Group | Transformation |
| Carboxylic Acid | Hydrolysis of the nitrile under acidic or basic conditions yields the corresponding carboxylic acid, 5-fluorofuran-2-carboxylic acid. This transformation is fundamental for the synthesis of esters, amides, and other carboxylic acid derivatives. |
| Amine | Reduction of the nitrile, typically with reagents such as lithium aluminum hydride or through catalytic hydrogenation, affords the corresponding primary amine, (5-fluorofuran-2-yl)methanamine. This amine can then be used in a variety of coupling reactions to build larger molecular architectures. |
| Aldehyde | Partial reduction of the nitrile using reagents like diisobutylaluminium hydride (DIBAL-H) can yield the corresponding aldehyde, 5-fluorofuran-2-carbaldehyde. This aldehyde is a key intermediate for olefination reactions, reductive aminations, and the synthesis of secondary alcohols via Grignard reactions. |
| Tetrazole | The [2+3] cycloaddition of the nitrile with an azide, often catalyzed by a metal salt, provides access to 5-(5-fluorofuran-2-yl)tetrazole. Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids. |
Through these transformations, this compound can be elaborated into a wide range of more complex molecules, demonstrating its utility as a versatile starting material in multi-step organic synthesis.
Contributions to Medicinal Chemistry Research (Excluding Clinical/Safety/Dosage)
The incorporation of a fluorinated furan moiety into drug candidates can significantly impact their pharmacological profile. Fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism, and it can modulate the acidity or basicity of nearby functional groups, thereby influencing binding affinity and pharmacokinetic properties. mdpi.comnih.gov
While specific examples utilizing this compound as an enzyme mechanism probe are not prevalent in the literature, its structural features suggest potential applications in this area. The fluorinated furan ring can serve as a stable scaffold for the attachment of reactive functionalities or reporter groups. The nitrile group, being a key functional group in various enzyme inhibitors, could act as a warhead that interacts with the active site of an enzyme. For instance, the nitrile could be targeted by nucleophilic residues in an enzyme's active site, leading to covalent modification and irreversible inhibition. The fluorine atom can also serve as a useful probe for NMR studies due to its unique spectroscopic signature, allowing for the investigation of ligand-protein interactions.
Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The furan ring, and specifically fluorinated furans, can act as bioisosteres for other common functional groups.
An in-depth examination of the chemical compound this compound reveals its significance and versatile applications across various scientific domains. This article focuses exclusively on its role in chemical research, design, and materials science, adhering to a structured exploration of its properties and applications.
2 Applications in Chemical Research and Design
The unique structural and electronic properties of fluorinated furan derivatives, such as this compound, make them valuable tools in medicinal chemistry and drug design. Their utility is particularly evident in their use as bioisosteres and in the modulation of physicochemical properties to enhance the performance of bioactive molecules.
2 Furan as a Sulfonamide Bioisostere
Bioisosterism, the strategy of replacing a functional group within a molecule with another group that retains similar biological activity, is a cornerstone of drug design. cambridgemedchemconsulting.com While furan and sulfonamide groups are both established bioisosteres for carboxylic acids, they are generally not considered bioisosteres for each other. researchgate.net Computational studies using the Quantum Theory of Atoms in Molecules highlight significant differences in their electronic properties. The average electron density (AED), a tool to quantify the similarity between molecular fragments, reveals a substantial variance between the two groups. For instance, the AED of a sulfonamide moiety is approximately 34% higher than that of a furan moiety, indicating a lack of electronic equivalence. researchgate.netnih.gov
In a computational analysis of the drug furosemide, which contains both furan and sulfonamide groups, replacing the furan with a carboxylic acid resulted in a 16-17% difference in AED. nih.gov Conversely, replacing the carboxylic acid with a sulfonamide resulted in a smaller AED difference of about 10%. nih.gov This quantitative data suggests that a sulfonamide group is a closer electronic match to a carboxylic acid than a furan group is. The dissimilarity between furan and sulfonamide is a critical consideration for medicinal chemists when designing new therapeutic agents.
Table 1: Comparison of Average Electron Density (AED) Differences for Bioisosteric Moieties This table illustrates the quantitative differences in electronic properties between furan, carboxylic acid, and sulfonamide moieties, as discussed in computational studies.
| Bioisosteric Pair | Approximate AED Difference | Conclusion |
|---|---|---|
| Furan vs. Carboxylic Acid | 15-18% | Potential Bioisosteres |
| Sulfonamide vs. Carboxylic Acid | 9-14% | Established Bioisosteres |
| Furan vs. Sulfonamide | ~34% | Not Considered Bioisosteres |
3 Implications for Modulating Physicochemical Properties
The introduction of a fluorine atom into the furan ring, as seen in this compound, has profound implications for the molecule's physicochemical profile. Fluorination is a widely used strategy in drug development to fine-tune properties such as metabolic stability, lipophilicity (LogP), acidity/basicity (pKa), and solubility. mdpi.comnih.gov
Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong and stable, making it resistant to metabolic cleavage by enzymes. cambridgemedchemconsulting.com Replacing a hydrogen atom with fluorine at a metabolically vulnerable site can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability. cambridgemedchemconsulting.comemerginginvestigators.org
Lipophilicity : Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes. However, the effect can be complex and context-dependent. While a single fluorine atom may have a modest effect, multiple fluorine atoms can significantly increase the LogD (a measure of lipophilicity that accounts for ionization). cambridgemedchemconsulting.com
Acidity and Basicity (pKa) : Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect. nih.gov This can significantly lower the pKa of nearby acidic protons or basic nitrogen atoms, altering the molecule's ionization state at physiological pH. This modulation is crucial for optimizing a drug's solubility, absorption, and receptor binding. cambridgemedchemconsulting.com
Ring Stability : The presence of strong electron-withdrawing fluorine substituents at the α-carbon positions (C2 or C5) of the furan ring markedly improves its stability, particularly under acidic conditions. mdpi.comnih.gov
3 Structure-Activity Relationship (SAR) Studies of Fluoro-furan Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. For fluoro-furan derivatives, SAR studies elucidate the role of the fluorinated furan moiety in interacting with biological targets. Research has shown that even slight modifications to the substitution pattern on the furan nucleus can lead to significant differences in biological activities. researchgate.net For example, in one study, the fluorine substitution pattern on a furan-containing compound was found to be highly effective for cytoprotective activity, with substitution at the 3,5-positions being particularly beneficial. researchgate.net These studies are essential for optimizing lead compounds into potent and selective drug candidates.
1 Computational Approaches to SAR Analysis
Modern SAR studies increasingly rely on computational methods to predict and rationalize the biological activity of compounds. These approaches provide insights into molecular interactions at the atomic level, guiding the synthesis of more effective analogs.
Quantitative Structure-Property Relationship (QSPR) : This method establishes a mathematical correlation between the chemical structures of a series of compounds and a specific property, such as corrosion inhibition. For furan derivatives, QSPR models have been developed using electronic properties calculated via Density Functional Theory (DFT), including HOMO/LUMO energies, dipole moment, and electron affinity, to predict their efficacy. digitaloceanspaces.com
Molecular Docking : This technique simulates the binding of a molecule to the active site of a target protein. mdpi.com For fluoro-furan derivatives, docking studies can predict the binding orientation and affinity, helping to explain why certain fluorination patterns lead to higher potency.
Quantum Chemistry Calculations : Methods like Hartree-Fock theory and DFT are used to study the electronic properties of fluorinated compounds. emerginginvestigators.orgdigitaloceanspaces.com These calculations can reveal how fluorination alters molecular geometry, charge distribution, and frontier molecular orbitals, thereby influencing the compound's stability and reactivity. emerginginvestigators.org
Table 2: Key Molecular Descriptors Used in Computational SAR/QSPR Analysis This table outlines common electronic properties calculated using computational methods to build predictive models for the activity of chemical compounds like furan derivatives.
| Descriptor | Abbreviation | Significance in SAR |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | ΔE | Indicates chemical reactivity and stability. |
| Dipole Moment | μ | Influences polarity and solubility. |
| Electron Affinity | EA | Measures the propensity to accept an electron. |
| Ionization Potential | IP | Energy required to remove an electron. |
2 Role of Fluorine in Modulating Molecular Interactions and Polarity
The unique properties of the fluorine atom are central to its role in medicinal chemistry. Its small size allows it to replace hydrogen without causing significant steric hindrance. nih.gov However, its high electronegativity dramatically alters the electronic landscape of the molecule.
The C-F bond is highly polarized and exceptionally strong, which contributes to increased metabolic stability. cambridgemedchemconsulting.comnih.gov The electron-withdrawing nature of fluorine can change the polarity of the entire molecule, affecting its interactions with receptors and enzymes. Furthermore, under certain conditions, the fluorine atom can act as a weak hydrogen bond acceptor, participating in key interactions within a protein's binding pocket that can enhance binding affinity and selectivity. nih.gov
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 5-fluorofuran-2-carbonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a detailed picture of the atomic arrangement and electronic environment within the molecule.
¹H, ¹³C, and ¹⁹F NMR Analysis for Positional Assignments and Electronic Effects
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the furan (B31954) ring. The fluorine atom at the 5-position and the nitrile group at the 2-position will exert electronic effects, influencing the chemical shifts of these protons. The proton at the 3-position would likely appear as a doublet, coupled to the proton at the 4-position. Similarly, the proton at the 4-position would also be a doublet, with the same coupling constant. The presence of the electronegative fluorine atom would be expected to deshield the adjacent proton at the 4-position, causing it to resonate at a higher frequency (downfield) compared to the proton at the 3-position.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the carbon framework of the molecule. Five distinct signals would be anticipated: one for the nitrile carbon, and four for the furan ring carbons. The carbon atom attached to the fluorine (C5) would exhibit a large one-bond carbon-fluorine coupling constant (¹J-CF), which is a characteristic feature in ¹³C NMR of organofluorine compounds. The chemical shifts of the furan ring carbons would be influenced by the substituent effects of both the fluorine and nitrile groups.
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. For this compound, a single resonance would be expected. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom on the furan ring. Furthermore, this signal would exhibit coupling to the nearby protons, providing additional structural information through fluorine-proton coupling constants (J-HF).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the molecular formula. The fragmentation pattern would likely involve the loss of small, stable molecules such as HCN or CO, providing further corroboration of the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
C≡N stretch: A sharp, strong absorption band in the region of 2220-2260 cm⁻¹, characteristic of the nitrile group.
C-F stretch: An absorption band in the region of 1000-1400 cm⁻¹, corresponding to the carbon-fluorine bond.
Furan ring vibrations: A series of bands corresponding to the C-H and C=C stretching and bending vibrations of the furan ring.
The precise positions of these bands can provide additional information about the electronic environment of the functional groups.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Electronic Structure Analysis (e.g., Average Electron Density, Electrostatic Potential Maps)
Electrostatic potential (ESP) maps are particularly informative as they reveal the charge distribution on the molecular surface. For 5-fluorofuran-2-carbonitrile, one would expect regions of negative potential (electron-rich) around the electronegative fluorine, oxygen, and nitrogen atoms, and regions of positive potential (electron-poor) around the hydrogen atoms. These maps are invaluable for predicting sites susceptible to nucleophilic or electrophilic attack.
Conformation Analysis and Energetics
While the furan (B31954) ring of this compound is largely planar, the molecule has a degree of conformational freedom associated with the rotation of the carbonitrile group. Computational methods could be used to perform a potential energy surface scan by systematically rotating this group to identify the most stable (lowest energy) conformation and any rotational barriers. This information is critical for understanding its three-dimensional structure and how it might interact with other molecules.
Molecular Docking and Dynamics Simulations (as applied to enzyme interaction studies, not drug-specific)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of enzyme interaction studies, docking simulations could be used to investigate how this compound might bind to the active site of an enzyme. This would involve generating a three-dimensional model of the compound and "docking" it into the known structure of a target enzyme. The results would provide a binding score and a predicted binding mode, highlighting potential intermolecular interactions such as hydrogen bonds or hydrophobic interactions.
Following docking, molecular dynamics (MD) simulations could be performed to study the stability of the predicted enzyme-ligand complex over time. MD simulations model the movement of atoms and molecules, providing a dynamic view of the binding interactions and any conformational changes that might occur in either the ligand or the enzyme upon binding.
Predictive Modeling for Chemical Reactivity and Selectivity
Computational models can predict the reactivity and selectivity of a molecule in various chemical reactions. For this compound, frontier molecular orbital (FMO) theory is a common approach. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate whether the molecule is more likely to act as a nucleophile or an electrophile and at which atomic sites.
Furthermore, computational methods can be used to model entire reaction pathways, calculating the energies of reactants, transition states, and products. This allows for the prediction of reaction kinetics and thermodynamics, helping to understand which reactions are favorable and what the likely products will be. For substituted furans, these models can predict the regioselectivity and stereoselectivity of reactions like cycloadditions or electrophilic aromatic substitutions.
High-Throughput Computational Screening for Compound Design
High-throughput computational screening, also known as virtual screening, is a technique used to search large libraries of virtual compounds to identify those with desired properties. While no specific studies involving this compound in this context were found, one could envision a scenario where a virtual library of furan-2-carbonitrile derivatives is created by systematically modifying the substituents. This library could then be screened against a specific biological target using molecular docking and other computational filters to identify derivatives with potentially enhanced binding affinity or other desirable characteristics. This approach accelerates the process of designing new compounds with specific functions.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The advancement of green chemistry principles is paramount for the future production of fine chemicals. For 5-fluorofuran-2-carbonitrile, future research will likely focus on developing synthetic pathways that are not only efficient but also environmentally benign. A key area of exploration is the use of bio-based starting materials. Furfural (B47365), an abundant platform chemical derived from plant biomass, serves as an attractive and sustainable precursor for various furan (B31954) derivatives. researchgate.netmdpi.com Investigating direct and high-yield transformations from furfural or its derivatives to this compound could significantly reduce the reliance on petrochemical feedstocks. rsc.org
Current synthetic strategies often rely on multi-step processes, including fluorodenitration of nitro-furan precursors. researchgate.netdoi.org While effective, these methods can involve harsh reaction conditions and hazardous reagents. Future research should aim to develop catalytic systems that enable the direct fluorination of the furan ring under milder conditions. This could involve exploring novel fluorinating agents or transition-metal-catalyzed C-H activation/fluorination strategies. Furthermore, optimizing reaction conditions to minimize waste, utilize recyclable catalysts, and employ greener solvents will be critical for creating a truly sustainable manufacturing process. rsc.org The development of one-pot reaction processes that integrate multiple synthetic steps could also enhance efficiency and reduce the environmental impact of production. rsc.org
| Precursor Type | Potential Sustainable Approach | Key Advantages |
| Biomass-Derived Furfural | Direct conversion pathways using novel catalytic systems. | Utilizes a renewable feedstock, aligns with green chemistry principles. researchgate.netmdpi.com |
| 5-Nitro-Furan Precursors | Optimization of fluorodenitration using recyclable catalysts and green solvents. | Improves upon existing routes by reducing environmental impact. doi.org |
| Furan-2-carbonitrile | Direct C-H fluorination using advanced catalytic methods. | Offers a more atom-economical and potentially shorter synthetic route. |
Expanding the Scope of Derivatization Reactions
The true value of a chemical scaffold often lies in its ability to be readily modified into a diverse library of derivatives. This compound possesses two key functional handles ripe for chemical exploration: the nitrile group and the fluorinated furan ring. Future research should systematically explore the reactivity of these sites to generate novel molecules with tailored properties.
The nitrile group is a versatile functional group that can be transformed into a variety of other moieties. Key transformations to explore include:
Hydrolysis: Conversion to the corresponding 5-fluorofuran-2-carboxylic acid or amide, opening pathways to esters, peptides, and other acyl derivatives.
Reduction: Reduction to a 5-(aminomethyl)-2-fluorofuran, providing a primary amine for further functionalization.
Cycloaddition: Participation in [3+2] cycloaddition reactions to form tetrazoles and other five-membered heterocycles, which are valuable pharmacophores.
The furan ring itself, while an aromatic heterocycle, can undergo specific reactions. The electron-withdrawing nature of both the fluorine and nitrile substituents will significantly influence its reactivity, a factor that requires detailed investigation. Exploring its participation in Diels-Alder reactions could provide access to complex bicyclic structures. Additionally, investigating further substitution on the ring, for instance, through metalation-coupling reactions at the C3 or C4 positions, could yield a wide array of polysubstituted furan derivatives. General derivatization techniques, such as alkylation and acylation, could also be applied to explore new chemical space. researchgate.net
Advanced Applications in Bio-Inspired Materials
The unique combination of a bio-derived furan core and a fluorine atom makes this compound an intriguing building block for advanced, bio-inspired materials. mdpi.com Furan-based polymers are gaining attention for their renewable origins and potential for creating materials with dynamic properties, such as those based on the reversible furan/maleimide Diels-Alder reaction. mdpi.com The introduction of fluorine can impart valuable properties, including enhanced thermal stability, chemical resistance, and specific hydrophobic or oleophobic characteristics.
Future research could focus on the polymerization of this compound-derived monomers to create novel fluorinated polymers. These materials could find applications in high-performance coatings, advanced membranes, or as components in electronic devices. Furthermore, the principles of bio-inspired design, which mimic hierarchical structures found in nature to optimize properties like mass transport, could be applied. nih.gov For example, creating porous materials from this furanic building block could lead to applications in catalysis or gas sensing, where the fluorine atom could modulate surface interactions and enhance performance. nih.gov
Deeper Exploration of Bioisosteric Potential and SAR in Related Compound Families
In medicinal chemistry, the concept of bioisosterism—where one functional group is replaced by another with similar physical or chemical properties—is a powerful tool for optimizing drug candidates. nih.gov The this compound scaffold holds significant promise as a bioisostere for other aromatic systems, such as phenyl, thiophene, or pyridine (B92270) rings, which are ubiquitous in pharmaceuticals. The fluorine atom can act as a bioisostere for a hydrogen atom, but its high electronegativity can profoundly alter a molecule's electronic properties, conformation, and metabolic stability. nih.gov
Future research should involve the systematic replacement of aromatic rings in known bioactive molecules with the this compound moiety to probe its impact on biological activity. This requires a deep dive into Structure-Activity Relationship (SAR) studies. As seen in analogues of citalopram, substitutions on heterocyclic rings, including halogens at the 5-position, can be well-tolerated and modulate binding affinity and selectivity. nih.gov Similarly, SAR studies on other heterocyclic compounds like benzofurans have shown that substitutions at various positions are crucial for cytotoxic activity. mdpi.com A thorough investigation would involve synthesizing a library of analogues and evaluating how changes to the scaffold affect target engagement, potency, and selectivity.
Table: Key SAR Insights from Related Heterocyclic Compounds
| Compound Family | Key Finding | Potential Relevance for this compound |
|---|---|---|
| Citalopram Analogues | Halogen substitutions at the 5-position of the dihydroisobenzofuran ring were well tolerated at the serotonin (B10506) transporter (SERT). nih.gov | Suggests the 5-fluoro substituent may be a favorable feature for receptor binding in certain contexts. |
| Benzofuran Derivatives | Substitutions at the C-2 position were found to be crucial for cytotoxic activity. mdpi.com | Highlights the importance of derivatizing the C-2 nitrile group for modulating biological effects. |
Integration with Artificial Intelligence and Machine Learning for Compound Discovery
Future avenues for integrating AI include:
Predictive Modeling: AI models can be trained on large datasets of chemical structures and their associated biological activities to predict the potential therapeutic targets or properties of this compound and its virtual derivatives. nih.goveurofinsdiscovery.com This allows for the rapid in silico screening of vast chemical spaces, prioritizing the most promising candidates for synthesis.
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as binding affinity to a target protein or desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. eurofinsdiscovery.com
Reaction Prediction and Synthesis Planning: ML algorithms can predict the outcomes of chemical reactions and devise novel, efficient synthetic routes. scitechdaily.com This could help overcome challenges in the synthesis and derivatization of this compound, suggesting optimal reagents and conditions. The use of AI can augment the creativity and efficiency of chemists, leading to the faster discovery of new reactions and molecules. scitechdaily.com
By leveraging these powerful computational approaches, researchers can more effectively navigate the complexities of chemical space, reducing the time and cost associated with bringing new drugs and materials to fruition.
Q & A
Q. Basic
- NMR : Directly identifies fluorine substitution (δ ~ -110 to -120 ppm for aromatic fluorides).
- IR Spectroscopy : Confirms nitrile group presence via C≡N stretch (~2240 cm).
- GC-MS : Monitors purity and detects byproducts (e.g., hydrolyzed carboxylic acids).
Cross-validation with elemental analysis ensures structural fidelity .
How can researchers resolve contradictions in experimental data during synthesis (e.g., inconsistent yields or byproducts)?
Q. Advanced
- Kinetic vs. Thermodynamic Control : Vary reaction temperature (e.g., 25°C vs. 80°C) to identify dominant pathways.
- Byproduct Analysis : Use LC-MS or X-ray crystallography to characterize impurities (e.g., di-fluorinated analogs).
- DoE (Design of Experiments) : Systematically optimize solvent, catalyst loading, and stoichiometry. For fluorination, trace water content can hydrolyze nitrile groups, necessitating rigorous drying .
How does fluorine substitution influence the reactivity of furan-2-carbonitrile compared to other halogens?
Basic
Fluorine’s electronegativity and small atomic radius enhance electron-withdrawing effects, increasing nitrile group electrophilicity. Compared to chloro or bromo analogs:
- Reactivity : Faster nucleophilic aromatic substitution (e.g., amination).
- Stability : Reduced susceptibility to hydrolysis vs. chloro derivatives.
- Electronic Effects : Stronger para-directing influence in electrophilic substitutions .
What challenges arise in catalytic fluorination of furan-2-carbonitrile derivatives, and how can kinetics address them?
Q. Advanced
- Selectivity : Competing mono-/di-fluorination can occur; ligand design (e.g., phosphine-based) in palladium catalysts improves regioselectivity.
- Catalyst Deactivation : Fluoride ions may poison metal centers. Kinetic studies (e.g., rate vs. [F]) identify optimal catalyst turnover conditions.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states but may hinder catalyst recycling .
What assay methodologies evaluate the bioactivity of this compound derivatives?
Q. Basic
- Enzyme Inhibition Assays : Measure IC against target enzymes (e.g., kinases) using fluorescence-based substrates.
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects.
- Molecular Docking : Preliminary virtual screening (AutoDock Vina) identifies potential protein targets .
How are molecular docking simulations validated for this compound-enzyme interactions?
Q. Advanced
- Binding Affinity : Compare computed ΔG values with experimental IC data.
- Pose Validation : Overlay docked conformations with X-ray crystallography data of ligand-enzyme complexes.
- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å). Studies on related nitriles show hydrogen bonding with catalytic residues (e.g., His/Asp in hydrolases) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
